Phalloidin-FITC

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

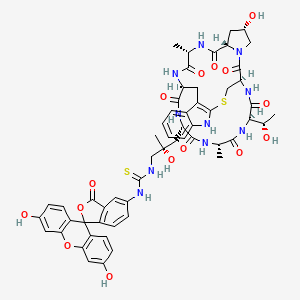

Phalloidin-FITC is a compound that combines phalloidin, a bicyclic peptide toxin derived from the Amanita phalloides mushroom, with fluorescein isothiocyanate (FITC), a fluorescent dye. This conjugate is widely used in scientific research for its ability to bind specifically to F-actin, a filamentous form of actin, and to visualize actin filaments in various biological samples .

Preparation Methods

Synthetic Routes and Reaction Conditions

Phalloidin-FITC is synthesized by conjugating phalloidin with fluorescein isothiocyanate. The process typically involves the following steps:

Activation of Phalloidin: Phalloidin is first activated by reacting with a suitable linker molecule.

Conjugation with FITC: The activated phalloidin is then reacted with fluorescein isothiocyanate under controlled conditions to form the conjugate.

Industrial Production Methods

Industrial production of this compound follows similar steps but on a larger scale. The process involves:

Large-scale synthesis of phalloidin: Extracted from Amanita phalloides or synthesized chemically.

Conjugation process: Conducted in large reactors with precise control over reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Phalloidin-FITC primarily undergoes binding reactions with F-actin. It does not typically participate in oxidation, reduction, or substitution reactions under normal biological conditions. The major product of its reaction is the stable complex formed with F-actin, which can be visualized due to the fluorescent properties of FITC .

Scientific Research Applications

Phalloidin-FITC is extensively used in various fields of scientific research:

Biology: Used to stain and visualize actin filaments in fixed and permeabilized cells, tissues, and cell-free systems. .

Chemistry: Utilized in biochemical assays to study actin polymerization and depolymerization.

Industry: Applied in the development of diagnostic tools and research kits for cell biology studies.

Mechanism of Action

Phalloidin-FITC binds specifically to F-actin, stabilizing the actin filaments and preventing their depolymerization. This binding shifts the equilibrium towards polymerization, lowering the critical concentration for actin filament formation. The fluorescent properties of FITC allow for the visualization of actin filaments under a fluorescence microscope .

Comparison with Similar Compounds

Phalloidin-FITC is unique due to its high specificity and affinity for F-actin, combined with the fluorescent properties of FITC. Similar compounds include:

Phalloidin-Rhodamine: Conjugates phalloidin with rhodamine, another fluorescent dye.

Phalloidin-Alexa Fluor 488: Uses Alexa Fluor 488 dye for fluorescence.

Phalloidin-iFluor 488: Another variant with improved brightness and photostability compared to FITC.

This compound stands out due to its optimal balance of specificity, fluorescence intensity, and ease of use in various experimental conditions.

Properties

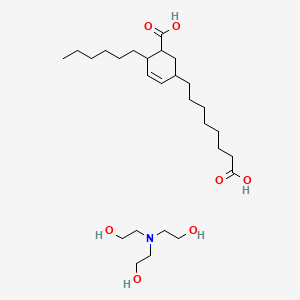

Molecular Formula |

C56H60N10O15S2 |

|---|---|

Molecular Weight |

1177.3 g/mol |

IUPAC Name |

1-(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)-3-[(2R)-2-hydroxy-3-[(1S,14R,18S,20S,23S,28S,31S,34R)-18-hydroxy-34-[(1S)-1-hydroxyethyl]-23,31-dimethyl-15,21,24,26,29,32,35-heptaoxo-12-thia-10,16,22,25,27,30,33,36-octazapentacyclo[12.11.11.03,11.04,9.016,20]hexatriaconta-3(11),4,6,8-tetraen-28-yl]-2-methylpropyl]thiourea |

InChI |

InChI=1S/C56H60N10O15S2/c1-24-45(71)61-38-19-32-31-7-5-6-8-37(31)64-51(32)83-22-40(52(77)66-21-30(70)16-41(66)49(75)59-24)63-50(76)44(26(3)67)65-46(72)25(2)58-48(74)39(62-47(38)73)20-55(4,79)23-57-54(82)60-27-9-12-34-33(15-27)53(78)81-56(34)35-13-10-28(68)17-42(35)80-43-18-29(69)11-14-36(43)56/h5-15,17-18,24-26,30,38-41,44,64,67-70,79H,16,19-23H2,1-4H3,(H,58,74)(H,59,75)(H,61,71)(H,62,73)(H,63,76)(H,65,72)(H2,57,60,82)/t24-,25-,26-,30-,38-,39-,40-,41-,44+,55+/m0/s1 |

InChI Key |

HBVPFAIYDJIYEU-KQBKSLFCSA-N |

Isomeric SMILES |

C[C@H]1C(=O)N[C@H]2CC3=C(NC4=CC=CC=C34)SC[C@@H](C(=O)N5C[C@H](C[C@H]5C(=O)N1)O)NC(=O)[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC2=O)C[C@](C)(CNC(=S)NC6=CC7=C(C=C6)C8(C9=C(C=C(C=C9)O)OC1=C8C=CC(=C1)O)OC7=O)O)C)[C@H](C)O |

Canonical SMILES |

CC1C(=O)NC2CC3=C(NC4=CC=CC=C34)SCC(C(=O)N5CC(CC5C(=O)N1)O)NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)CC(C)(CNC(=S)NC6=CC7=C(C=C6)C8(C9=C(C=C(C=C9)O)OC1=C8C=CC(=C1)O)OC7=O)O)C)C(C)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![undecyl 8-[(8-heptadecan-9-yloxy-8-oxooctyl)-(3-hydroxypropyl)amino]octanoate](/img/structure/B11928498.png)

![5-[2-amino-3-(3,5-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid](/img/structure/B11928518.png)

![hydron;manganese(2+);4-[10,15,20-tris(4-carboxylatophenyl)porphyrin-22,24-diid-5-yl]benzoate](/img/structure/B11928528.png)

![4-[2,5-dibromo-4-(4-formylphenyl)phenyl]benzaldehyde](/img/structure/B11928545.png)